molecular formula C10H15N B2731992 [(1S)-1-(2-Methylphenyl)ethyl]methylamine CAS No. 20218-51-3

[(1S)-1-(2-Methylphenyl)ethyl]methylamine

Cat. No. B2731992
CAS RN: 20218-51-3
M. Wt: 149.237
InChI Key: ZQVYRJXZAWZERP-VIFPVBQESA-N
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Description

“[(1S)-1-(2-Methylphenyl)ethyl]methylamine” is a chemical compound with the molecular formula C10H15N . It is also known by other synonyms such as methyl[(1S)-1-(2-methylphenyl)ethyl]amine and Benzenemethanamine, N,α,2-trimethyl-, (S)- .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 149.23 and its molecular formula is C10H15N . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

S-Adenosylmethionine (SAM) Chemistry

S-Adenosylmethionine (SAM) is a key biological compound involved in methyl group transfer reactions. While not directly “[(1S)-1-(2-Methylphenyl)ethyl]methylamine”, SAM's relevance lies in its role as a universal methyl group donor, implicating the importance of methylamine derivatives in biochemical processes. SAM participates in the synthesis of crucial biological molecules, highlighting the electrophilic nature of carbon centers adjacent to a positively charged sulfur atom, which is a principle that could extend to the reactivity of methylamine derivatives (Fontecave, Atta, & Mulliez, 2004).

Corrosion Inhibition

Research on ethyl hydrogen [(methoxyphenyl)(methylamino)methyl]phosphonate derivatives, closely related to “this compound”, demonstrates their efficacy as corrosion inhibitors for mild steel. This application is significant in industrial settings, where corrosion resistance is critical. These compounds’ inhibition efficiency highlights the potential of methylamine derivatives in material science applications (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).

Organic Light-Emitting Diodes (OLEDs)

In the domain of electronics, naphthylamine-based compounds, which share structural similarities with “this compound”, have been found to exhibit electron transporting abilities. This discovery is pivotal for the development of organic light-emitting diodes (OLEDs), as it suggests that methylamine derivatives could serve as efficient electron transport materials, enhancing the performance and efficiency of OLEDs (Tse, Kwok, & So, 2006).

Enantioselective Synthesis

The enantioselective synthesis of primary 1-(aryl)alkylamines, including structures related to “this compound”, is crucial for the development of pharmaceuticals. This research area focuses on generating enantiomerically pure compounds, which is essential for the creation of drugs with specific biological activities. Techniques involving organolithium reagents highlight the versatility and importance of methylamine derivatives in synthesizing enantiopure compounds for medical applications (Atobe, Yamazaki, & Kibayashi, 2004).

properties

IUPAC Name

(1S)-N-methyl-1-(2-methylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-8-6-4-5-7-10(8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVYRJXZAWZERP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@H](C)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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